molecular formula C16H20N4 B12230053 4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12230053
M. Wt: 268.36 g/mol
InChI Key: ZPRRGLIOHGPCQF-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively

Preparation Methods

The synthesis of 4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Comparison with Similar Compounds

4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

4-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H20N4/c1-13-5-3-4-6-15(13)19-9-11-20(12-10-19)16-17-8-7-14(2)18-16/h3-8H,9-12H2,1-2H3

InChI Key

ZPRRGLIOHGPCQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3C

Origin of Product

United States

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